molecular formula C17H20ClN3OS B2800079 3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide CAS No. 1798031-91-0

3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide

Cat. No.: B2800079
CAS No.: 1798031-91-0
M. Wt: 349.88
InChI Key: MEFBVRUBJGZKMZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated as potential treatments for diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of the thiazole and pyrrolidine moieties. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and thiazole moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as amines or ethers.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide might include other amides with thiazole and pyrrolidine moieties. Examples include:

  • 3-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
  • 3-(4-methylphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-12-10-13(2-4-15(12)18)3-5-16(22)20-14-6-8-21(11-14)17-19-7-9-23-17/h2,4,7,9-10,14H,3,5-6,8,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFBVRUBJGZKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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